2-(4-(ethylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide
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Overview
Description
2-(4-(Ethylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a carboxamide group, an ethylsulfonyl benzamido group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide typically involves multiple steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine under amide bond-forming conditions, such as using carbodiimide coupling agents.
Attachment of the Ethylsulfonyl Benzamido Group: This step involves the sulfonylation of a benzene ring followed by amide bond formation with the thiophene derivative. The ethylsulfonyl group can be introduced using ethylsulfonyl chloride in the presence of a base like triethylamine.
Methylation: The final step is the methylation of the amide nitrogen, which can be achieved using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(4-(ethylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.
Industry
In materials science, derivatives of this compound could be used in the development of organic semiconductors or other advanced materials due to the electronic properties of the thiophene ring.
Mechanism of Action
The mechanism by which 2-(4-(ethylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The ethylsulfonyl and carboxamide groups may facilitate binding to specific molecular targets, while the thiophene ring could participate in π-π interactions or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide: Lacks the N-methyl group.
N-Methyl-2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxamide: Similar but with different substitution patterns.
Uniqueness
The presence of both the ethylsulfonyl and N-methyl groups in 2-(4-(ethylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide may confer unique properties in terms of solubility, reactivity, and biological activity compared to its analogs. These structural features could enhance its binding affinity to specific targets or improve its stability under certain conditions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(4-ethylsulfonylbenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-3-23(20,21)11-6-4-10(5-7-11)13(18)17-15-12(8-9-22-15)14(19)16-2/h4-9H,3H2,1-2H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIONCQVHYEEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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